molecular formula C15H9F3N2O B2494973 N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide CAS No. 477497-52-2

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2494973
CAS No.: 477497-52-2
M. Wt: 290.245
InChI Key: OLVLDDNRDKFSJD-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzamide ring and a cyano (-CN) group at the 2-position of the aniline moiety. This structure confers unique electronic and steric properties:

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, favoring membrane permeability and resistance to oxidative degradation .

Properties

IUPAC Name

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)12-6-3-5-10(8-12)14(21)20-13-7-2-1-4-11(13)9-19/h1-8H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVLDDNRDKFSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 2-cyanophenylamine with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (25-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide serves as an essential building block in the synthesis of more complex organic molecules. It is utilized in:

  • Synthesis of Novel Compounds : The compound can be modified to create derivatives with specific properties, facilitating the development of new materials.
  • Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.

Biology

The biological activity of this compound has been investigated for its potential roles in:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes, making it a candidate for research into enzyme-related diseases .
  • Biochemical Probes : It has been explored as a biochemical probe to study enzyme interactions and protein functions, particularly in cancer research.

Medicine

In medicinal chemistry, this compound is being researched for:

  • Anticancer Properties : Preliminary studies indicate that it may suppress cell proliferation in various cancer cell lines by inhibiting key signaling pathways associated with tumor growth .
  • Antidepressant Effects : The compound has shown potential in modulating serotonergic receptors, which could lead to antidepressant-like effects.

Data Table: Summary of Biological Activities

ActivityMechanismReference
AntidepressantModulation of serotonergic receptors
AnticancerInhibition of cell proliferation
Enzyme inhibitionTargeting kinases involved in signaling

Antidepressant Activity Study

A recent study investigated the effects of this compound on mood regulation by examining its interaction with serotonin receptors. The results indicated that modifications to the compound could enhance its binding affinity, suggesting potential therapeutic applications in treating depression.

Anticancer Activity Study

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by targeting specific pathways involved in cell division and survival. These findings highlight its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs and their distinguishing features:

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituent on Benzamide Substituent on Aniline Molecular Weight Key Features References
N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide 3-CF₃ 2-CN 306.27 High electronegativity
N-(2-cyanophenyl)-3-(isobutyrylamino)benzamide 3-isobutyrylamino 2-CN 307.35 Increased lipophilicity
N-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)benzamide 3-CF₃ 1-methylpiperidin-4-yl 286.29 Basic nitrogen, improved solubility
3-amino-N-(3-trifluoromethyl-phenyl)benzamide 3-amino 3-CF₃ 280.24 Hydrogen bonding capacity
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl and cyano groups in the target compound create a highly electron-deficient aromatic system, contrasting with the electron-donating amino group in 3-amino-N-(3-CF₃-phenyl)benzamide . This difference may influence reactivity in electrophilic substitution or binding to hydrophobic pockets in proteins.
  • Solubility and Bioavailability: The methylpiperidine group in ’s compound introduces a basic nitrogen, enhancing water solubility compared to the target compound’s cyano group, which is neutral but polar .
Key Insights:
  • Receptor Binding: Compounds with piperazine or diazepane moieties () are designed as D3 receptor ligands, suggesting the target compound’s cyano and trifluoromethyl groups may similarly optimize interactions with neurological targets .
  • Agrochemical Use: Flutolanil () demonstrates the role of trifluoromethyl benzamides in agriculture, though the target compound’s cyano group may confer distinct pesticidal properties .

Biological Activity

N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the compound's synthesis, biological mechanisms, and various applications in research and medicine.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyanophenylamine with 3-(trifluoromethyl)benzoyl chloride . This reaction is a key step in obtaining the compound, which can then be characterized using various spectroscopic methods to confirm its structure.

The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability. The presence of the cyanophenyl moiety may also contribute to its interaction with biological targets.

This compound interacts with specific molecular targets, likely through binding to enzymes or receptors. This interaction can alter their activity, leading to various biological effects. The exact pathways can vary based on the specific application.

Enzyme Inhibition Studies

Research has indicated that compounds containing trifluoromethyl groups often exhibit significant enzyme inhibition properties. For instance, studies on similar benzamide derivatives have shown that they can act as reversible inhibitors of monoamine oxidases (MAO A and B), which are crucial in the metabolism of neurotransmitters .

CompoundTarget EnzymeIC50 (nM)Reference
This compoundMAO BTBD
N-(2,4-Dinitrophenyl)benzamideMAO A126

Antidepressant Activity

Recent studies have explored the antidepressant-like effects of related compounds. For example, compounds with similar structures have shown modulation of serotonergic systems, particularly affecting 5-HT1A and 5-HT3 receptors, suggesting potential for developing new antidepressants .

Study on Antidepressant Effects

A study evaluated a compound structurally related to this compound for its antidepressant-like effects in mice. The results indicated significant modulation of serotonergic pathways without notable toxicity, highlighting the potential therapeutic applications for mood disorders .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the benzamide structure can significantly impact biological activity. For instance, the trifluoromethyl group has been shown to enhance potency against certain targets compared to non-fluorinated analogs .

ModificationActivity Change
-CF3 groupIncreased potency for MAO inhibition
-CN groupEnhanced receptor binding affinity

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits a low potential for acute toxicity in animal models. Further studies are required to establish a comprehensive safety profile for therapeutic applications .

Q & A

Basic: What are the key structural features of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide, and how do they influence its chemical reactivity?

The compound features a benzamide backbone with a 2-cyanophenyl group attached to the amide nitrogen and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. The cyanophenyl group introduces electron-withdrawing effects, enhancing electrophilic substitution reactivity, while the -CF₃ group improves metabolic stability and lipophilicity, critical for drug-likeness. Structural analogs (e.g., ) show that bulky substituents like -CF₃ can hinder rotational freedom, affecting molecular conformation and intermolecular interactions .

Methodological Insight : Use X-ray crystallography or NMR to confirm substituent positions and assess steric effects. Computational tools (e.g., DFT) can model electronic effects of the -CN and -CF₃ groups on reactivity.

Basic: What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

Coupling 3-(trifluoromethyl)benzoyl chloride with 2-cyanoaniline in the presence of a base (e.g., triethylamine) to form the amide bond.

Purification via column chromatography or recrystallization ().

Methodological Insight : Monitor reaction progress using TLC or HPLC . Optimize reaction conditions (solvent, temperature) to minimize side products like unreacted acyl chloride or hydrolysis byproducts .

Advanced: How can researchers optimize the synthesis yield of this compound in multi-step reactions?

  • Continuous Flow Reactors : Improve mixing and heat transfer for exothermic amidation steps ().
  • Advanced Purification : Use preparative HPLC for high-purity isolation, especially if the compound crystallizes poorly.
  • Catalytic Optimization : Explore coupling agents like HATU or EDCI to enhance amide bond formation efficiency .

Data Contradiction Note : Yields may vary due to trace moisture affecting acyl chloride stability. Use rigorous drying protocols for solvents and reagents.

Advanced: How do structural modifications (e.g., substituent position) impact the biological activity of this compound compared to analogs?

Comparative studies () show:

  • 2-cyanophenyl vs. 3-cyanophenyl : The ortho-cyano group increases steric hindrance, potentially reducing binding affinity to target proteins.
  • -CF₃ at 3-position vs. 4-position : Meta-substitution may enhance π-stacking interactions in enzyme active sites.

Methodological Insight : Perform structure-activity relationship (SAR) studies using analogs with systematic substituent variations. Use docking simulations to predict binding modes and in vitro assays (e.g., enzyme inhibition) to validate activity .

Advanced: What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives/negatives.
  • Crystallographic Analysis : Resolve binding ambiguities (e.g., used X-ray to clarify H-bond interactions in similar benzamides).
  • Meta-Analysis : Compare datasets from diverse cell lines or assay conditions to identify confounding factors (e.g., cytotoxicity masking target effects) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., distinguish aromatic protons near -CF₃).
  • FTIR : Validate amide C=O stretch (~1650 cm⁻¹) and -CN absorption (~2240 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion and fragmentation patterns .

Advanced: How do intermolecular interactions (e.g., H-bonds, halogen bonding) influence the solid-state properties of this compound?

Studies on analogs ( ) reveal:

  • N-H···O=C H-bonds dominate crystal packing (interaction energy: 6–8 kcal/mol).
  • C-H···F-C contacts contribute weaker stabilization (~2–3 kcal/mol) but enhance lattice stability.

Methodological Insight : Use PIXEL energy calculations or Hirshfeld surface analysis to quantify interaction strengths. Compare polymorphs to assess packing variability .

Advanced: What strategies are effective for derivatizing this compound to enhance its pharmacological profile?

  • Bioisosteric Replacement : Substitute -CN with tetrazole (improves metabolic stability).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Hybrid Molecules : Conjugate with moieties targeting secondary binding pockets (e.g., ’s triazolopyridazine hybrids) .

Basic: What are the recommended storage conditions to maintain compound stability?

Store under inert atmosphere (N₂/Ar) at -20°C in airtight containers. Avoid prolonged exposure to light or humidity, as -CF₃ and -CN groups may hydrolyze under acidic/basic conditions .

Advanced: How can researchers validate the compound’s mechanism of action when initial biological assays are inconclusive?

  • Target Deconvolution : Use CRISPR-Cas9 screens or proteomics to identify binding partners.
  • SPR/BLI : Measure real-time binding kinetics to suspected targets.
  • Metabolomic Profiling : Assess downstream pathway modulation (e.g., ’s unresolved mechanisms) .

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